

A Comparative Risk Assessment of Flupyrimin for Honeybee Colonies

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An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticide **Flupyrimin** with other alternatives, focusing on the risk assessment for honeybee (Apis mellifera) colonies. The content is based on available experimental data to offer an objective overview for researchers, scientists, and professionals in drug development.

Introduction: A Novel Mode of Action

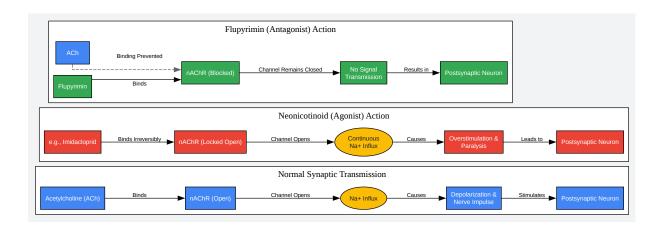
Flupyrimin, a novel insecticide developed by Meiji Seika Pharma, represents a significant development in pest control, particularly due to its unique biological properties.[1][2][3][4] It is effective against a range of pests, including those resistant to conventional insecticides like imidacloprid.[1][2][3][4][5] The primary concern with many systemic insecticides is their impact on non-target organisms, especially vital pollinators like honeybees. This guide evaluates the risk profile of **Flupyrimin** in comparison to other widely used insecticides, highlighting its distinct mechanism of action which is reported to contribute to its superior safety profile for pollinators.[1][2][3][4]

Mechanism of Action: A Tale of Two Interactions

Flupyrimin targets the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, a common target for many insecticides, including neonicotinoids.[1][2][3][4][5][6][7] However, a critical distinction sets **Flupyrimin** apart. While neonicotinoids such as imidacloprid, clothianidin, and thiamethoxam are agonists—meaning they mimic acetylcholine



(ACh) and cause continuous nerve stimulation leading to paralysis and death—**Flupyrimin** acts as an antagonist.[1][2][3][4][7] It binds to the nAChR but does not activate it, thereby blocking the receptor and preventing nerve signal transmission. This antagonistic action is believed to be the basis for its lower toxicity to honeybees compared to neonicotinoid agonists. [1][2][3][4]



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Diagram 1. Comparison of nAChR signaling mechanisms.

Quantitative Data Presentation: Toxicity Comparison

The risk of an insecticide to honeybees is initially assessed through acute toxicity studies, which determine the lethal dose that kills 50% of a test population (LD50). A lower LD50 value indicates higher toxicity. The following tables summarize acute toxicity data for **Flupyrimin** and several alternative insecticides.

Table 1: Acute Adult Honeybee Toxicity (LD50)



Active Ingredient	Chemical Class	Acute Contact LD50 (μ g/bee)	Acute Oral LD50 (μ g/bee)	Toxicity Classification
Flupyrimin	Pyridinylidene- acetamide	> 100[1]	> 100[1]	Practically Non-toxic
Imidacloprid	Neonicotinoid	0.081[8]	0.0039[8]	Highly Toxic
Clothianidin	Neonicotinoid	0.044[9]	0.022[10][11]	Highly Toxic
Thiamethoxam	Neonicotinoid	0.024[8]	0.005[8]	Highly Toxic
Sulfoxaflor	Sulfoximine	0.13 - 0.379[12]	0.05 - 0.146[12]	Highly Toxic
Cyantraniliprole	Diamide	> 0.63[13][14]	> 0.39[13][14]	Low to Moderately Toxic

Note: Toxicity classifications are generally based on LD50 values where < 2 μ g/bee is highly toxic, 2-11 μ g/bee is moderately toxic, and > 11 μ g/bee is practically non-toxic.

Table 2: Sub-lethal and Chronic Effects on Honeybee Colonies



Active Ingredient	Observed Sub-lethal/Chronic Effects	
Flupyrimin	Studies report superior safety for pollinators with no significant adverse effects observed at the colony level in semi-field and field tests.[1][2]	
Imidacloprid	Impaired homing and foraging abilities, reduced immunocompetence, increased susceptibility to pathogens, and decreased colony survival.[15] [16] At 100 ppb, it led to lower adult bee populations and brood areas.[17][18]	
Clothianidin	Can cause chronic toxic responses, such as weakening the immune system, rather than acute toxicity at field-realistic doses.[10][11] Sub-lethal doses can reduce bee body weight. [9][19]	
Thiamethoxam	Sub-lethal effects on larvae, impairing the fitness of reproductive bees (queens and drones).[20][21] High exposure levels can cause losses of adult bees and brood.[22]	
Sulfoxaflor	Can negatively affect egg-laying rates and reproductive success in bumblebees.[12] Increased mortality has been observed during exposure phases in semi-field studies on honeybees.[12]	
Cyantraniliprole	Semi-field and field studies confirmed low risk and lack of effects on honeybee colonies when used as a seed treatment.[23]	

Experimental Protocols and Risk Assessment Workflow

The risk assessment of pesticides on honeybees follows a tiered approach, moving from laboratory-based studies to more realistic field conditions. This ensures a thorough evaluation of potential risks before a product is widely used.





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Diagram 2. Tiered risk assessment workflow for pesticides on honeybees.

Detailed Methodologies:

- Protocol 1: Acute Oral and Contact Toxicity (Based on OECD 213 & 214)
 - Objective: To determine the median lethal dose (LD50) of an active substance.
 - Methodology:
 - Test Subjects: Young adult worker honeybees (Apis mellifera) of a uniform age are collected.
 - Oral Toxicity (OECD 213): Bees are starved for a few hours and then individually fed a
 precise volume of sucrose solution containing a known concentration of the test
 substance. A control group receives only the sucrose solution.



- Contact Toxicity (OECD 214): A micro-applicator is used to apply a small, precise droplet of the test substance (dissolved in a suitable solvent like acetone) directly to the dorsal thorax of each bee. The control group is treated only with the solvent.
- Observation: Bees are kept in cages at a controlled temperature and humidity and provided with a clean food source. Mortality is recorded at specific intervals, typically up to 48 or 96 hours.
- Data Analysis: The LD50 value, with its 95% confidence limits, is calculated using statistical methods like Probit analysis.
- Protocol 2: Honey Bee Brood Study in Tunnels (Based on OECD GD 75)
 - Objective: To assess the effects of a pesticide on honeybee brood development and colony health under semi-field conditions.
 - Methodology:
 - Setup: Small, healthy honeybee colonies (nuclei) are placed inside large tunnels or tents covered with bee-proof mesh. A flowering crop attractive to bees (e.g., Phacelia) is grown inside each tunnel.
 - Application: The test substance is sprayed onto the crop at the desired rate during bee flight. A control tunnel (untreated) and a toxic reference tunnel (treated with a substance known to harm brood, like fenoxycarb) are included.
 - Brood Assessment: Before and after application, a frame of brood is inspected. A
 transparent acetate sheet is placed over a section of the brood, and the contents of
 each cell (egg, larva, pupa) are marked.
 - Monitoring: The marked cells are re-examined on subsequent dates to track the
 development of the brood. The "brood termination rate" is calculated based on the
 number of cells that do not successfully progress to the next developmental stage.
 Colony strength (adult bee population, food stores) and overall bee behavior are also
 monitored.



 Data Analysis: The brood termination rate and other colony health parameters from the treatment group are statistically compared to the control group.

Conclusion

The available data indicate that **Flupyrimin** has a significantly lower risk profile for honeybee colonies compared to neonicotinoid agonists (Imidacloprid, Clothianidin, Thiamethamoxam) and sulfoximines (Sulfoxaflor). Its antagonistic mode of action at the nAChR appears to be less harmful to bees, resulting in acute LD50 values that classify it as "practically non-toxic." Furthermore, colony-level studies have not shown the significant sub-lethal effects on foraging, reproduction, and overall colony health that are frequently associated with neonicotinoid agonists. While diamide insecticides like Cyantraniliprole also present a lower risk, **Flupyrimin**'s unique mechanism offers a valuable alternative for pest management, particularly in scenarios where resistance to other insecticides is a concern. Continued post-market surveillance and long-term field studies will be essential to confirm its safety under diverse agricultural conditions.

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